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Introduction
Meconic acid, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a

unique dicarboxylic acid found primarily in the opium poppy (Papaver somniferum) and other

species of the Papaveraceae family.[1][2] It can constitute up to 5% of opium's composition and

serves as an analytical marker for its presence.[1] Despite some historical misconceptions,

meconic acid itself possesses little to no physiological activity and is not used medicinally.[1]

Its chemical structure, featuring a pyran ring with two carboxylic acid groups and a ketone,

gives rise to a distinct spectroscopic signature.[2] This guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for meconic acid, along with detailed experimental protocols relevant for its analysis.

Spectroscopic Data
The following sections present the available spectroscopic data for meconic acid in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

meconic acid, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR (Proton NMR) Data
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While a complete, experimentally verified ¹H NMR spectrum with assigned chemical shifts and

coupling constants for meconic acid is not readily available in the public domain, analysis of

its structure allows for the prediction of expected signals. The molecule has one proton

attached to the pyran ring and acidic protons from the two carboxylic acid groups and the

hydroxyl group. The chemical shift of the vinyl proton would be influenced by the surrounding

electron-withdrawing groups. The protons of the carboxylic acid and hydroxyl groups are

expected to be broad and their chemical shifts can vary depending on the solvent and

concentration.

¹³C NMR (Carbon NMR) Data

Similar to ¹H NMR, a complete, experimentally verified ¹³C NMR peak list for meconic acid is

not widely published. However, based on its structure, seven distinct carbon signals are

expected. The chemical shifts would correspond to the two carboxylic acid carbons, the ketone

carbonyl carbon, the carbon bearing the hydroxyl group, the vinyl carbon, and the two other sp²

hybridized carbons of the pyran ring. The carbon atoms in the carboxylic acid and ketone

groups are expected to have the largest chemical shifts (downfield).[3]

Table 1: Predicted ¹³C NMR Chemical Shifts for Meconic Acid

Atom Predicted Chemical Shift (ppm)

C=O (Ketone) ~175-185

COOH (Carboxylic Acid) ~165-175

C-OH (Hydroxyl-bearing) ~150-160

C (Olefinic) ~110-140

C-O (Ether) ~140-150

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of meconic acid is characterized by the vibrational frequencies of its carboxylic acid,
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ketone, hydroxyl, and pyran ring functionalities.[4]

Table 2: FT-IR Spectral Data for Meconic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2400 Broad

O-H stretch (from carboxylic

acid and hydroxyl groups,

hydrogen-bonded)

~1730-1700 Strong
C=O stretch (from carboxylic

acid)

~1650-1600 Strong C=O stretch (from ketone)

~1600-1450 Medium C=C stretch (from pyran ring)

~1250-1000 Strong

C-O stretch (from carboxylic

acid, ether, and hydroxyl

groups)

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to

hydrogen bonding.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition. The molecular weight of meconic acid is 200.10 g/mol .[6]

Table 3: Mass Spectrometry Data for Meconic Acid
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m/z Relative Intensity (%) Assignment

200 [M]+ Molecular ion

182 [M - H₂O]+

156 [M - CO₂]+

138 [M - CO₂ - H₂O]+

112 [M - 2CO₂]+

94 [M - 2CO₂ - H₂O]+

Note: Fragmentation patterns can vary depending on the ionization technique used. The values

presented are plausible fragments based on the structure of meconic acid.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of meconic acid are not widely

published. However, the following general procedures for polar organic compounds and

carboxylic acids are applicable.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of dry meconic acid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of

meconic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD)

are appropriate choices.[7]

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief

sonication may be necessary to aid dissolution.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing.

Instrument Parameters (¹H NMR):
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Spectrometer Frequency: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (depending on sample concentration)

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Temperature: 298 K

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly dry both the meconic acid sample and potassium bromide (KBr) powder to

remove any residual moisture.

In an agate mortar, grind a small amount of meconic acid (approximately 1-2 mg) to a fine

powder.

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the

sample by grinding.
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Transfer the mixture to a pellet press die.

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[8]

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Transmittance

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Preparation:

For direct infusion, dissolve a small amount of meconic acid in a suitable volatile solvent

(e.g., methanol or acetonitrile).

For analysis via gas chromatography-mass spectrometry (GC-MS), derivatization is typically

required to increase the volatility of the acidic compound. A common method is silylation

using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrument Parameters (Direct Infusion EI-MS):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-400
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Scan Speed: 1 scan/second

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure

compound like meconic acid.
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Caption: General workflow for the spectroscopic analysis of meconic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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